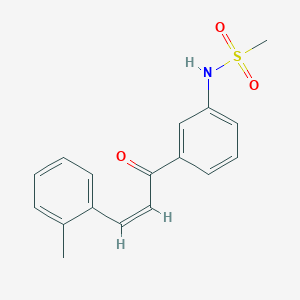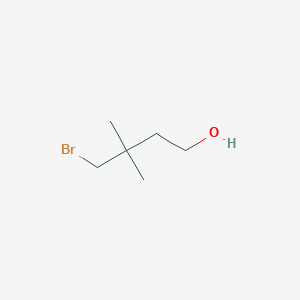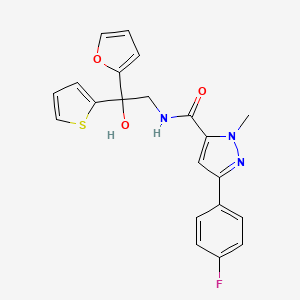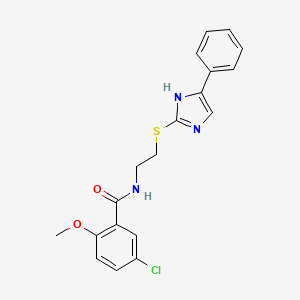
5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its therapeutic potential in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, cell cycle progression, and apoptosis. Inhibition of GSK-3 by 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine are complex and varied. This compound has been found to have potent anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, this compound has been found to have antitumor activity and has been studied for its potential applications in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine in lab experiments is its potent inhibitory activity against GSK-3. This compound has been found to be highly effective in inhibiting GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine. One of the most significant future directions is the development of this compound as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various cellular processes. Finally, the development of more efficient synthesis methods for this compound would be beneficial for its widespread use in scientific research.
Métodos De Síntesis
The synthesis of 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine is a complex process that involves multiple steps. The synthesis starts with the reaction of 2-bromo-N-(2-chloroethyl)pyrimidin-5-amine with 2-thiopheneboronic acid in the presence of a palladium catalyst. This reaction yields 5-(2-chloroethyl)-2-thiophen-2-ylpyrimidin-4-ylboronic acid. The next step involves the reaction of the above compound with morpholine in the presence of a base, which yields 5-(2-chloroethyl)-4-morpholin-4-yl-2-thiophen-2-ylpyrimidine. Finally, the compound is treated with sodium hydride and 5-chloro-2-aminopyrimidine to yield 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine.
Aplicaciones Científicas De Investigación
5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicine, where it has been studied for its therapeutic potential in the treatment of various diseases. This compound has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in the regulation of various cellular processes.
Propiedades
IUPAC Name |
5-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c15-11-8-16-14(17-9-11)18-10-12(13-2-1-7-21-13)19-3-5-20-6-4-19/h1-2,7-9,12H,3-6,10H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWUKJWIQDZQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=C(C=N2)Cl)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)


![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2365078.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)
![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)



![3-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2365090.png)
